1-(Azidomethyl)pyrene
Overview
Description
1-(Azidomethyl)pyrene is a fluorescent dye . It is a click chemistry reagent, containing an Azide group . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Synthesis Analysis
The synthesis of 1-(Azidomethyl)pyrene involves various analytical charts that can be searched on each product detail page .Molecular Structure Analysis
The molecular formula of 1-(Azidomethyl)pyrene is C17H11N3 . Its molecular weight is 257.30 .Chemical Reactions Analysis
1-(Azidomethyl)pyrene contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Physical And Chemical Properties Analysis
1-(Azidomethyl)pyrene is a solid at 20 degrees Celsius . It should be stored at a temperature between 0-10°C under inert gas . The compound is air sensitive and heat sensitive . Its appearance is a light orange to yellow to green powder to crystal . The elemental analysis (Nitrogen) is 15.50 to 17.00% . The melting point is 66.0 to 70.0 °C .Scientific Research Applications
Application 2: Synthesis of Substituted Pyrenes
- Summary of the Application : “1-(Azidomethyl)pyrene” can be used in the synthesis of substituted pyrenes. The pyrene nucleus is a valuable component for materials, supramolecular and biological chemistry, due to its photophysical/electronic properties and extended rigid structure .
Application 3: Pyrene-based Aggregation-induced Emission Luminogens
- Summary of the Application : “1-(Azidomethyl)pyrene” can be used in the synthesis of pyrene-based aggregation-induced emission (AIE) luminogens. These AIE luminogens can exhibit weak or no fluorescence in solution, yet they are highly emissive in the aggregate or solid state .
Application 4: Topology Effects in Molecular Organic Electronic Materials
- Summary of the Application : “1-(Azidomethyl)pyrene” can be used in the study of topology effects in molecular organic electronic materials. Pyrene derivatives play a prominent role in organic electronic devices, including field effect transistors, light emitting diodes, and solar cells .
Application 5: Fluorescence Recognition and Imaging of Ag+ and Pb2+ Ions
Safety And Hazards
1-(Azidomethyl)pyrene should be handled with care. It is recommended to use explosion-proof equipment and avoid shock and friction . Hands and face should be washed before breaks and immediately after handling the product . A local exhaust should be used if dust or aerosol will be generated . Contact with skin, eyes, and clothing should be avoided .
Future Directions
1-(Azidomethyl)pyrene has potential applications in the field of photodynamic therapy for targeted cancer treatment . It can also be used in the photodynamic inactivation of microbes, fungi, and viruses . The precise modulation of the photosensitizer can trigger the eradication of bacterial strains .
properties
IUPAC Name |
1-(azidomethyl)pyrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3/c18-20-19-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKXPQFZTSRGHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azidomethyl)pyrene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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